

Cell cycle arrest by HDAC-IN-73 at G2/M phase

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Compound of Interest		
Compound Name:	HDAC-IN-73	
Cat. No.:	B12370668	Get Quote

An in-depth analysis of the scientific literature and public databases did not yield specific information for a compound designated "HDAC-IN-73." This suggests that "HDAC-IN-73" may be a novel, internal, or otherwise unpublicized compound.

Therefore, this guide will focus on the well-established mechanisms by which potent, structurally-related Histone Deacetylase (HDAC) inhibitors induce cell cycle arrest at the G2/M phase, a hallmark of their anticancer activity. We will draw upon data from widely studied HDAC inhibitors such as Trichostatin A (TSA), Vorinostat (SAHA), and Romidepsin to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Histone Deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis in malignant cells. A primary mechanism of action for many HDAC inhibitors is the induction of a robust cell cycle arrest at the G2/M transition phase. This guide provides a detailed examination of the molecular pathways, experimental validation, and quantitative data associated with this phenomenon. By modulating the acetylation status of histone and non-histone proteins, HDAC inhibitors disrupt the finely tuned regulation of the G2/M checkpoint, leading to a halt in cell division and, ultimately, cell death in cancerous tissues.

Quantitative Data on G2/M Arrest by HDAC Inhibitors



The efficacy of HDAC inhibitors in inducing G2/M phase arrest is dose- and cell-line-dependent. The following tables summarize quantitative data from various studies on well-characterized HDAC inhibitors.

Table 1: Effect of Trichostatin A (TSA) on Cell Cycle Distribution

Cell Line	Concentr ation	Treatmen t Time (hours)	% of Cells in G2/M (Control)	% of Cells in G2/M (Treated)	Fold Increase in G2/M Populatio n	Referenc e
FTC-133 (Follicular Thyroid Carcinoma)	50-100 ng/mL	Not Specified	Not Specified	Not Specified	Temporary Arrest	[1]
FTC-133 (Follicular Thyroid Carcinoma	500 ng/mL	Not Specified	Not Specified	Not Specified	Permanent Arrest	[1]
HCT116 (Colorectal Carcinoma	Not Specified	Not Specified	Not Specified	Not Specified	Significant G2/M Arrest	[2]
HT29 (Colorectal Carcinoma)	Not Specified	Not Specified	Not Specified	Not Specified	Significant G2/M Arrest	[2]
YD-10B (Oral Squamous Carcinoma)	Not Specified	Not Specified	Not Specified	Not Specified	Effective G2/M Arrest	[3]



Table 2: Effect of Vorinostat (SAHA) on Cell Cycle Distribution

Cell Line	Concentr ation (µM)	Treatmen t Time (hours)	% of Cells in G2/M (Control)	% of Cells in G2/M (Treated)	Fold Increase in G2/M Populatio n	Referenc e
MCF-7 (Breast Cancer)	50	24	Not Specified	Significant Arrest	Not Specified	[4]
MCF-7 (Breast Cancer)	100	24	Not Specified	More Pronounce d Arrest	Not Specified	[4]
MDA-MB- 231 (Breast Cancer)	50	24	Not Specified	Significant Arrest	Not Specified	[4]
MDA-MB- 231 (Breast Cancer)	100	24	Not Specified	More Pronounce d Arrest	Not Specified	[4]
Primary Keratinocyt es	1, 2.5, 5, 10, 20	24	Not Specified	Dose- dependent increase	Not Specified	[5]

Table 3: Effect of Romidepsin on Cell Cycle Distribution



Cell Line	Concentr ation	Treatmen t Time (hours)	% of Cells in G2/M (Control)	% of Cells in G2/M (Treated)	Fold Increase in G2/M Populatio n	Referenc e
CCLP-1 (Cholangio carcinoma)	Dose- dependent	Not Specified	Not Specified	Significant Arrest	Not Specified	[6]
HCCC- 9810 (Cholangio carcinoma)	Dose- dependent	Not Specified	Not Specified	Significant Arrest	Not Specified	[6]
Hepatocell ular Carcinoma Cells	Dose- dependent	Time- dependent	Not Specified	Significant Arrest	Not Specified	[7]

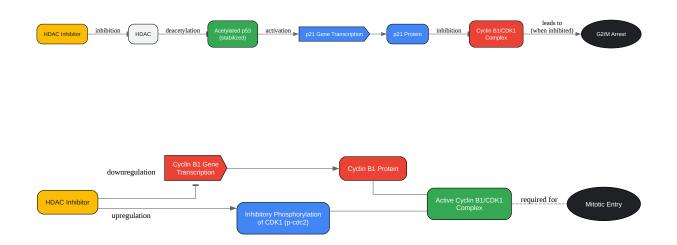
Core Signaling Pathways in HDACi-Mediated G2/M Arrest

HDAC inhibitors induce G2/M arrest through the modulation of several key signaling pathways that control cell cycle progression. The primary mechanism involves the transcriptional upregulation of cyclin-dependent kinase inhibitors and the downregulation of essential G2/M phase proteins.

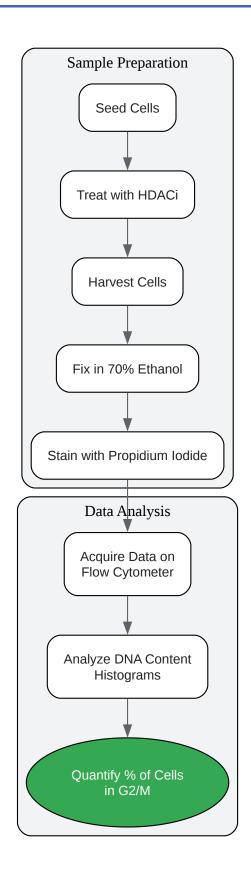
The p53/p21 Pathway

In p53 wild-type cancer cells, HDAC inhibitors can induce the acetylation and stabilization of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates the expression of p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor. p21 inhibits the activity of the Cyclin B1/CDK1 complex, which is the master regulator of the G2/M transition, thereby leading to cell cycle arrest.[1][2] However, in many cancer cell lines, HDAC inhibitors can induce p21 and subsequent G2/M arrest in a p53-independent manner.[1]









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